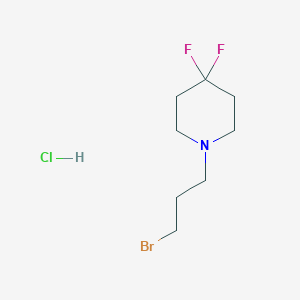
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction, where a suitable brominating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bromopropyl group.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride can be compared with other similar compounds such as:
1-(3-Bromopropyl)piperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluoropiperidine: Lacks the bromopropyl group, leading to different applications and reactivity.
1-(3-Chloropropyl)-4,4-difluoropiperidine Hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15BrClF2N |
|---|---|
Molecular Weight |
278.56 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C8H14BrF2N.ClH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H |
InChI Key |
UUYXKFYRZXPZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



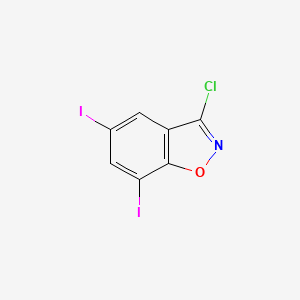
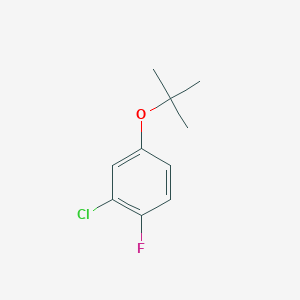
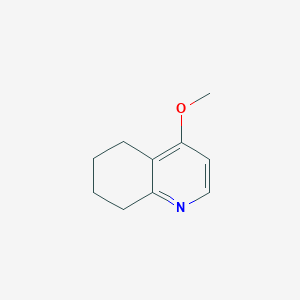

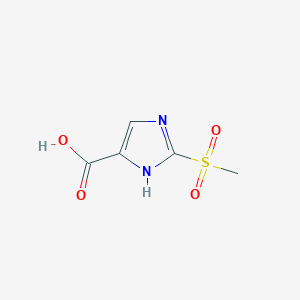
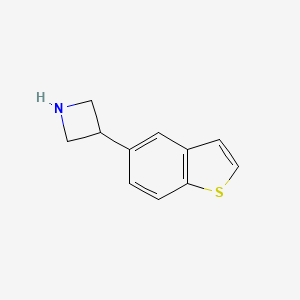
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)

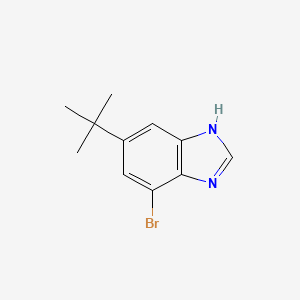
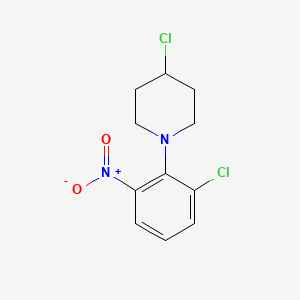

![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)

